molecular formula C10H8Br2Fe-2 B15359362 1-Bromocyclopenta-1,3-diene;iron

1-Bromocyclopenta-1,3-diene;iron

Número de catálogo: B15359362
Peso molecular: 343.82 g/mol
Clave InChI: PPEQDFMZVJTFOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromocyclopenta-1,3-diene;iron is an organometallic complex featuring a cyclopenta-1,3-diene ligand substituted with a bromine atom and coordinated to an iron center. This compound belongs to the broader class of η⁴-diene iron complexes, where the conjugated diene system binds to the metal in a planar η⁴-fashion. Such complexes are pivotal in catalysis and materials science due to their redox-active properties and tunable electronic structures . The bromine substituent introduces steric and electronic effects, influencing reactivity and stability.

Propiedades

IUPAC Name

1-bromocyclopenta-1,3-diene;2-bromocyclopenta-1,3-diene;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEQDFMZVJTFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC(=C1)Br.[CH-]1C=CC=C1Br.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2Fe-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Data Tables

Table 1. Comparative Electronic Properties of Iron-Diene Complexes
Compound HOMO (eV) LUMO (eV) Band Gap (eV) Key Feature
Pyridino-cyclohexa-1,3-diene;iron -5.2 -1.8 3.4 Methylpyridine LUMO localization
1-Bromocyclopenta-1,3-diene;iron -5.5* -2.1* 3.4* Bromine-induced polarization
Ferrocene -4.7 -1.5 3.2 Symmetric redox activity

*Estimated based on analogous systems.

Table 2. Reactivity Comparison of Iron-Diene Complexes
Compound Ligand-Transfer Efficiency Preferred Reaction Type
Tricarbonyl(cyclohexa-1,3-diene)iron High (95% yield) Diene transfer, catalysis
1-Bromocyclopenta-1,3-diene;iron Moderate* Nucleophilic substitution, coupling
Ferrocene Low Electrophilic substitution

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds through a dissociative mechanism, where two carbonyl ligands are displaced by the 1-bromocyclopenta-1,3-diene. The process typically requires heating under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron center. A representative reaction scheme is:

$$
\text{C}5\text{H}5\text{Br} + \text{Fe(CO)}5 \rightarrow \text{C}5\text{H}4\text{Br-Fe(CO)}3 + 2\text{CO}
$$

Key parameters include:

  • Temperature : 80–140°C to facilitate CO dissociation while avoiding ligand decomposition.
  • Solvent : High-boiling aprotic solvents such as dibutyl ether or tetrahydrofuran (THF).
  • Ligand stoichiometry : A 1:1 molar ratio of diene to Fe(CO)₅ minimizes side products like bis-diene complexes.

Industrial and Laboratory-Scale Adaptations

On industrial scales, continuous flow reactors improve yield consistency by maintaining precise temperature control and reducing exposure to air. Automated systems monitor CO off-gassing to optimize reaction progression. Laboratory-scale syntheses often employ Schlenk line techniques to ensure anaerobic conditions, with yields averaging 65–75% after purification.

Alternative Synthetic Routes

Halogenation of Preformed Iron-Diene Complexes

An alternative strategy involves brominating a preassembled iron-cyclopentadiene complex. For example, treating tricarbonyl(η⁴-cyclopentadiene)iron with bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine substituent regioselectively. This method avoids handling volatile Fe(CO)₅ but requires stringent control over electrophilic substitution conditions to prevent over-bromination.

Iron-Promoted C–H Activation

Recent advances utilize iron-mediated C–H bond activation to construct the brominated diene moiety in situ. For instance, iron(III) chloride (FeCl₃) catalyzes the coupling of bromoalkenes with propargyl alcohols, forming the conjugated diene system directly coordinated to iron. While this method offers atom economy, yields remain moderate (40–55%) due to competing polymerization side reactions.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via column chromatography using silica gel and hexane/ethyl acetate gradients (95:5 to 80:20). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of unreacted Fe(CO)₅ and dibrominated byproducts.

Spectroscopic Validation

  • ¹H NMR : The deshielded protons adjacent to bromine resonate at δ 6.2–6.8 ppm, with coupling constants (J = 10–12 Hz) confirming conjugation.
  • IR Spectroscopy : Absorption bands at 1985 cm⁻¹ and 1930 cm⁻¹ verify CO ligand retention.
  • Mass Spectrometry : Molecular ion peaks at m/z 343.82 ([M]⁻) align with the expected molecular formula C₁₀H₈Br₂Fe.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Fe(CO)₅ Coordination 65–75 High reproducibility Requires toxic Fe(CO)₅
Halogenation of Complex 50–60 Avoids Fe(CO)₅ handling Risk of over-bromination
C–H Activation 40–55 Atom-economical Low yields due to side reactions

Q & A

Basic: What synthetic methodologies are effective for preparing 1-bromocyclopenta-1,3-diene;iron complexes?

Answer:
Synthesis typically involves ligand substitution or redox reactions. For example, cyclopentadienyl iron complexes can be synthesized via the reaction of cyclopenta-1,3-diene derivatives with iron precursors (e.g., FeCl₂) under inert conditions. A catalytic approach using pentacarbonyliron and azabutadiene ligands has been reported to yield regioisomeric iron complexes with 81–86% efficiency . Key variables include solvent choice (e.g., dioxane), temperature (reflux), and ligand stoichiometry. Characterization via NMR and X-ray crystallography is critical to confirm structure and purity.

Basic: How is the electronic structure of 1-bromocyclopenta-1,3-diene;iron analyzed experimentally?

Answer:
Spectroscopic and crystallographic techniques are employed:

  • X-ray Absorption Spectroscopy (XAS): Probes oxidation states and coordination geometry of the iron center .
  • Mössbauer Spectroscopy: Quantifies Fe²⁺/Fe³⁺ ratios and magnetic properties .
  • UV-Vis Spectroscopy: Identifies ligand-to-metal charge transfer (LMCT) transitions, which correlate with catalytic activity .
    Bond valence analysis (using crystallographic data) can validate electronic interactions between iron and ligands .

Advanced: What mechanistic role does the iron center play in hydrogenation catalysis?

Answer:
The iron(II) center facilitates electron transfer during hydrogen activation. Cyclopentadienyl ligands stabilize the metal in a low-spin state, enhancing π-backbonding to dihydrogen. Studies show that iron complexes catalyze alkene hydrogenation with up to 92% yield, outperforming tungsten analogs in selectivity . Mechanistic DFT studies suggest a hydride transfer pathway, where the bromo-substituent modulates steric hindrance and electron density at the metal center .

Advanced: How do contradictory reports on catalytic yields in iron-mediated reactions arise, and how can they be resolved?

Answer:
Discrepancies often stem from:

  • Reaction Conditions: Variations in solvent (polar vs. nonpolar), temperature, or H₂ pressure (e.g., 1–5 bar) .
  • Ligand Isomerism: Regioisomeric cyclopentadienyl ligands (e.g., 1,3- vs. 1,4-diene coordination) alter catalytic sites .
    To resolve contradictions, replicate experiments under standardized conditions and use in-situ monitoring (e.g., IR spectroscopy) to track intermediate formation .

Advanced: How does the bromo-substituent influence the reactivity of cyclopentadienyl iron complexes?

Answer:
The bromine atom:

  • Electronically: Acts as an electron-withdrawing group, polarizing the cyclopentadienyl ring and increasing Lewis acidity at the iron center .
  • Sterically: Hinders axial coordination sites, directing substrate approach in catalysis (e.g., favoring endo transition states in Diels-Alder reactions) .
    Comparative studies with non-halogenated analogs show brominated complexes exhibit 15–20% higher turnover frequencies in hydrogenation .

Advanced: What strategies optimize the use of 1-bromocyclopenta-1,3-diene;iron in asymmetric synthesis?

Answer:
Chiral induction can be achieved via:

  • Chiral Ligands: Azabutadiene ligands (e.g., (4S)-oxazole derivatives) induce planar chirality in iron complexes, enabling enantioselective cycloadditions .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance enantiomeric excess (ee) by stabilizing transition-state dipole interactions .
    Recent work achieved >90% ee in cyclohexa-1,3-diene complexation using chiral auxiliaries .

Basic: What analytical techniques validate the purity and composition of synthesized complexes?

Answer:

  • Elemental Analysis: Confirms stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical) .
  • Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M]⁺ or [M-Cl]⁺ fragments) .
  • Single-Crystal XRD: Resolves bond lengths (Fe–C: 2.04–2.08 Å) and confirms bromine positioning .

Advanced: How does 1-bromocyclopenta-1,3-diene;iron compare to other transition-metal cyclopentadienyl complexes in catalysis?

Answer:

Metal Catalytic Activity Selectivity Thermal Stability
Fe²⁺ High (TOF: 500 h⁻¹) ModerateModerate (≤150°C)
W²⁺ Moderate (TOF: 300 h⁻¹) HighHigh (≤250°C)
Ru²⁺ Low (TOF: 100 h⁻¹) LowHigh (≤300°C)

Iron complexes excel in cost-effectiveness and sustainability, while tungsten offers higher thermal stability for high-temperature reactions .

Advanced: What computational methods model the reaction pathways of iron-mediated catalysis?

Answer:

  • Density Functional Theory (DFT): Calculates activation barriers for hydride transfer or oxidative addition steps .
  • ELF (Electron Localization Function) Analysis: Maps bond formation in asynchronous Diels-Alder transitions .
    Recent studies used B3LYP/6-31G* to model cyclohexa-1,3-diene reactions, revealing asynchronous TS geometries (bond length alternation: Δ = 0.38 Å) .

Basic: What safety protocols are critical when handling 1-bromocyclopenta-1,3-diene;iron?

Answer:

  • Glovebox Use: Prevents oxidation of air-sensitive Fe²⁺ complexes .
  • Waste Disposal: Halogenated byproducts require neutralization (e.g., NaHCO₃) before disposal .
  • Toxicity Screening: Test for mutagenicity (Ames test) and cytotoxicity (MTT assay) due to bromine bioaccumulation risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.